5-ethynyl-1,4-dimethyl-1H-pyrazole
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Overview
Description
5-Ethynyl-1,4-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H8N2. It is characterized by a five-membered ring containing two nitrogen atoms and an ethynyl group at the 5-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 5-Ethynyl-1,4-dimethylpyrazole are the enzymes involved in the nitrification process, particularly the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite .
Mode of Action
5-Ethynyl-1,4-dimethylpyrazole interacts with its targets by inhibiting the activity of AMO. It is thought to achieve this by chelating the Cu2+ cations that the AMO enzyme requires to carry out the oxidation of NH4+ .
Biochemical Pathways
The compound affects the nitrification pathway, a key process in the nitrogen cycle. By inhibiting the activity of AMO, 5-Ethynyl-1,4-dimethylpyrazole prevents the conversion of ammonia to nitrite, thereby disrupting the nitrification process .
Result of Action
By inhibiting the nitrification process, 5-Ethynyl-1,4-dimethylpyrazole can reduce N2O emissions and maintain soil NH4+ for a longer time . This can be beneficial in agricultural settings, where the compound can be used as a nitrification inhibitor to decrease nitrogen losses .
Action Environment
The action, efficacy, and stability of 5-Ethynyl-1,4-dimethylpyrazole can be influenced by various environmental factors. For instance, the compound’s ability to inhibit nitrification may be affected by the presence of certain soil microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1,4-dimethyl-1H-pyrazole typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an ethynylating agent. One common method is the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethynylation process .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Ethynyl-1,4-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-pyrazole: Lacks the ethynyl group, resulting in different reactivity and applications.
5-Methyl-1,4-dimethyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethynyl group, leading to different chemical properties.
Uniqueness
5-Ethynyl-1,4-dimethyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in both chemical synthesis and biological research .
Properties
IUPAC Name |
5-ethynyl-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-7-6(2)5-8-9(7)3/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBVKDWUCNYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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